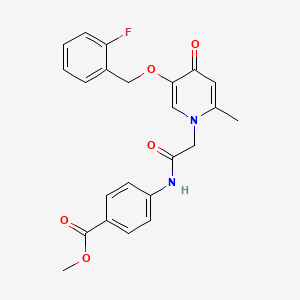

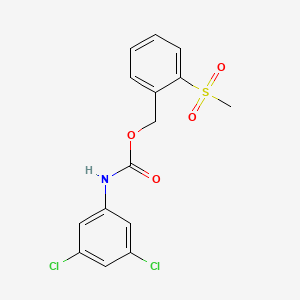

![molecular formula C20H11ClFNOS B2760519 3-(4-Chlorophenyl)-2-[5-(2-fluorobenzoyl)-2-thienyl]acrylonitrile CAS No. 338966-82-8](/img/structure/B2760519.png)

3-(4-Chlorophenyl)-2-[5-(2-fluorobenzoyl)-2-thienyl]acrylonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Chlorophenyl)-2-[5-(2-fluorobenzoyl)-2-thienyl]acrylonitrile, also known as 4-CPFT, is a synthetic compound composed of a chlorinated phenyl group, a thiophene ring, and an acrylonitrile group. It was first synthesized in 2007 by a research group at the University of California, Irvine and has since become an important tool for scientists studying the biochemical and physiological effects of various compounds. This compound has been used in a variety of experiments, ranging from the study of cell signaling pathways to the development of novel drug delivery systems.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- The compound and its derivatives have been synthesized and studied for their potential in organic chemistry and materials science. For instance, some derivatives have been synthesized for their antioxidant activities, demonstrating the versatility of such compounds in producing biologically active substances (El Nezhawy et al., 2009).

- Crystal structure analysis has played a crucial role in understanding the properties and reactivity of these compounds. A study provided detailed structural information of a closely related compound, emphasizing the significance of the nitrile function in C-C bond formation reactions (Naveen et al., 2006).

Biological and Pharmacological Evaluation

- Research has also focused on evaluating the anticancer properties of acrylonitrile derivatives. A study highlighted the synthesis and biological activity evaluation of 2,3-diphenyl acrylonitriles bearing halogens, showing significant antiproliferative activity against several human cancer cell lines, indicating their potential as selective anticancer agents (Li et al., 2018).

- Another area of interest is the development of donor materials for bulk heterojunction organic solar cells, where compounds with acrylonitrile units have been utilized. A study synthesized a donor-π-acceptor type small organic molecule using acrylonitrile as an acceptor unit, showcasing its application in fabricating efficient solar cells (Alam et al., 2021).

Chemical Reactivity and Applications

- The reactivity of acrylonitrile derivatives has been a subject of investigation, particularly in the context of synthesizing bioactive heterocycles. The ability of these compounds to undergo various organic transformations highlights their utility in organic synthesis and drug development (Banu et al., 2014).

- Studies have also explored the fungicidal activity of thiazolylacrylonitriles, demonstrating the potential of these compounds in agricultural applications. Preliminary assays indicated significant activity against various pathogens, showcasing their utility beyond pharmaceutical applications (De-long, 2010).

Propiedades

IUPAC Name |

(E)-3-(4-chlorophenyl)-2-[5-(2-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11ClFNOS/c21-15-7-5-13(6-8-15)11-14(12-23)18-9-10-19(25-18)20(24)16-3-1-2-4-17(16)22/h1-11H/b14-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKDVGEMIRQOPTC-SDNWHVSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(S2)C(=CC3=CC=C(C=C3)Cl)C#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(S2)/C(=C/C3=CC=C(C=C3)Cl)/C#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11ClFNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)-2-[5-(2-fluorobenzoyl)-2-thienyl]acrylonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[(4-Bromophenyl)methyl]indol-3-yl]sulfanyl-1-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2760436.png)

![N-(3-chlorophenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2760439.png)

![1-(Chloromethyl)-3-(2-propan-2-ylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2760445.png)

![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2760446.png)

![[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2760447.png)

![8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one](/img/structure/B2760449.png)

![N-(3,5-dimethoxyphenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2760450.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxy-5-methylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2760454.png)